molecular formula C24H27N7 B2760632 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-73-2

6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2760632
CAS RN: 946265-73-2
M. Wt: 413.529
InChI Key: WQIQBSPQNJLLCI-UHFFFAOYSA-N
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Description

6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7 and its molecular weight is 413.529. The purity is usually 95%.
BenchChem offers high-quality 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds, which include structures resembling 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, were synthesized and evaluated for their anti-tubercular activity. These compounds were designed to target Mycobacterium tuberculosis. In silico and in vitro studies identified potent agents, with one compound showing a MIC of 1.6 µg/mL against M. tuberculosis, indicating significant potential for further development as anti-tubercular agents (Vavaiya et al., 2022).

Anticancer and Anti-Inflammatory Activity

Pyrazolopyrimidine derivatives have been investigated for their anticancer and anti-inflammatory activities. Novel series of these compounds demonstrated potential as anticancer agents against various cancer cell lines, including HCT-116 and MCF-7. Additionally, these molecules exhibited significant anti-5-lipoxygenase activity, which could make them relevant in the development of new anti-inflammatory drugs (Rahmouni et al., 2016).

Phosphodiesterase Inhibition for Cognitive Impairment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the core structure of interest, led to the discovery of potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have shown promise in preclinical and clinical studies for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights the therapeutic potential of pyrazolopyrimidine derivatives in treating cognitive impairments and possibly other neuropsychiatric conditions (Li et al., 2016).

Antimicrobial Activity

Pyrimidine linked pyrazole heterocyclic compounds have shown notable insecticidal and antibacterial potential. Their synthesis through microwave irradiative cyclocondensation and subsequent evaluation against various microbial strains demonstrated the ability of these compounds to serve as effective antimicrobial agents. This suggests that modifications to the pyrazolopyrimidine scaffold could yield new classes of antimicrobial compounds for various applications, including surface coatings and printing ink pastes with embedded antimicrobial properties (Deohate & Palaspagar, 2020).

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7/c1-3-29-12-14-30(15-13-29)24-27-22(26-19-9-7-8-18(2)16-19)21-17-25-31(23(21)28-24)20-10-5-4-6-11-20/h4-11,16-17H,3,12-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIQBSPQNJLLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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